3-Bromo-2-methylpyridine N-oxide
Overview
Description
3-Bromo-2-methylpyridine N-oxide is a chemical compound with the molecular formula C6H6BrNO . It is used as a biochemical reagent .
Synthesis Analysis
3-Bromo-2-methylpyridine can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . One of the most common methods is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .Molecular Structure Analysis
The molecular weight of 3-Bromo-2-methylpyridine N-oxide is 188.02 . The molecular structure of this compound can be represented by the SMILES stringCc1cccnc1Br
.
Scientific Research Applications
Synthesis Methods and Safety
- Microreaction Systems for Synthesis : Microreaction systems, particularly the circular microreaction method, have been developed for the safer and more efficient synthesis of 3-methylpyridine-N-oxide, a related compound. This method offers higher product yield (~90%), fewer side reactions, and better reaction control compared to traditional methods, addressing the strong exothermic reaction and explosive properties of similar compounds (Sang, Huang, & Xu, 2020).
Chemical Reactions and Properties
- Investigation of N-Oxides Reactions : Research has explored the reactions of various N-oxides, including 3-bromopyridine-N-oxides, with potassium amide. These studies provide insights into the reaction mechanisms, such as the SNAr2 reaction pattern and the formation of amino compounds (Martens & Hertog, 2010).
Crystallography and Vibrational Properties
- Structure and Optic Properties : The structure and physicochemical properties of similar compounds, like 2-N-methylamino-3-methylpyridine N-oxide, have been studied, revealing details about their crystal structure, hydrogen bonding, and electron level distribution, which are useful for understanding the properties of 3-Bromo-2-methylpyridine N-oxide (Bryndal et al., 2019).
Reaction Safety and Kinetics
- Calorimetry in Understanding Reaction Safety : Calorimetry has been used to study the runaway behavior of similar N-oxidation reactions, providing valuable data on reaction safety, including the influence of catalysts and temperature on reaction rates and decomposition mechanisms (Saenz et al., 2009).
Metabolic Studies
- In Vitro Metabolism Research : Studies have investigated the in vitro metabolism of related compounds like 2-amino-3-methylpyridine, leading to the formation of various metabolites. This research is crucial for understanding the metabolic pathways and potential applications of 3-Bromo-2-methylpyridine N-oxide (Altuntas et al., 1997).
Synthesis and Catalysis
- Oxidative Coupling Catalysts : Research on palladium catalysts in the oxidative coupling of 4-methylpyridine sheds light on the potential catalytic applications of 3-Bromo-2-methylpyridine N-oxide in similar reactions (Neal, Hernández, & Hagelin-Weaver, 2009).
properties
IUPAC Name |
3-bromo-2-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFZDDVZOWJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559914 | |
Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpyridine N-oxide | |
CAS RN |
97944-32-6 | |
Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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